2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-isopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups and structural features, including a brominated methylphenyl group, a dihydropyrazinone ring, a thioether linkage, and an isopentylacetamide group. These groups could potentially confer a variety of chemical properties and reactivities to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The bromine atom would add significant weight to the molecule, and the sulfur atom in the thioether linkage could potentially influence the compound’s reactivity .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. The bromine atom could potentially be replaced in a substitution reaction, and the compound could possibly participate in reactions involving the carbonyl group in the dihydropyrazinone ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For example, the presence of the bromine atom could increase the compound’s density and boiling point .Scientific Research Applications
Synthesis and Biological Activity Studies
Antimicrobial Agents
Research aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moieties suitable for use as antimicrobial agents via versatile, readily accessible intermediates. These compounds have shown promising antibacterial and antifungal activities (Darwish et al., 2014).
Anti-Inflammatory and Analgesic Activities
Studies on the synthesis of celecoxib derivatives have explored their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Compounds in this category have demonstrated significant biological activities, highlighting their therapeutic potential (Ş. Küçükgüzel et al., 2013).
Anticancer and Antiviral Research
The development of novel 2-pyrazoline-substituted 4-thiazolidinones has been undertaken with the aim of identifying compounds with selective inhibition of leukemia cell lines and high activity against specific virus strains, indicating the importance of such structures in the development of new anticancer and antiviral therapies (Havrylyuk et al., 2013).
Chemical Synthesis and Characterization
- Novel Synthesis Approaches: Studies have also focused on the synthesis of new compounds through innovative methods, including the use of immobilized lipase for chemoselective acetylation, showcasing the diverse applications of such chemical structures in synthesizing intermediates for pharmaceuticals (Magadum & Yadav, 2018).
Future Directions
properties
IUPAC Name |
2-[4-(4-bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2S/c1-12(2)6-7-20-16(23)11-25-17-18(24)22(9-8-21-17)14-4-5-15(19)13(3)10-14/h4-5,8-10,12H,6-7,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAFTYNBHXMSHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NCCC(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-isopentylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.